![molecular formula C15H21BrN2O B5376101 N'-(4-bromobenzylidene)octanohydrazide](/img/structure/B5376101.png)
N'-(4-bromobenzylidene)octanohydrazide
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Overview
Description
N'-(4-bromobenzylidene)octanohydrazide, also known as BBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBH is a hydrazide derivative that is synthesized by the condensation of 4-bromobenzaldehyde with octanohydrazide.
Mechanism of Action
The mechanism of action of N'-(4-bromobenzylidene)octanohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. N'-(4-bromobenzylidene)octanohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(4-bromobenzylidene)octanohydrazide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. N'-(4-bromobenzylidene)octanohydrazide has also been shown to induce apoptosis in cancer cells. In addition, N'-(4-bromobenzylidene)octanohydrazide has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-(4-bromobenzylidene)octanohydrazide in lab experiments is its high yield of synthesis. N'-(4-bromobenzylidene)octanohydrazide is also relatively stable and can be stored for long periods of time. However, one of the limitations of using N'-(4-bromobenzylidene)octanohydrazide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are a number of future directions for research on N'-(4-bromobenzylidene)octanohydrazide. One area of research is in the development of new anti-cancer drugs that are based on the structure of N'-(4-bromobenzylidene)octanohydrazide. Another area of research is in the development of new anti-inflammatory drugs that are based on the anti-inflammatory properties of N'-(4-bromobenzylidene)octanohydrazide. Additionally, future research could focus on improving the solubility of N'-(4-bromobenzylidene)octanohydrazide in water, which would make it easier to work with in lab experiments.
Conclusion:
In conclusion, N'-(4-bromobenzylidene)octanohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. N'-(4-bromobenzylidene)octanohydrazide has been found to exhibit anti-tumor activity in various cancer cell lines, and has anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. While there are limitations to using N'-(4-bromobenzylidene)octanohydrazide in lab experiments, there are also a number of future directions for research on this compound.
Synthesis Methods
The synthesis of N'-(4-bromobenzylidene)octanohydrazide involves the condensation of 4-bromobenzaldehyde with octanohydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The resulting product is then purified by recrystallization to obtain pure N'-(4-bromobenzylidene)octanohydrazide. The yield of the reaction is typically around 70%.
Scientific Research Applications
N'-(4-bromobenzylidene)octanohydrazide has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the field of medicine. N'-(4-bromobenzylidene)octanohydrazide has been found to exhibit anti-tumor activity in various cancer cell lines. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]octanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-2-3-4-5-6-7-15(19)18-17-12-13-8-10-14(16)11-9-13/h8-12H,2-7H2,1H3,(H,18,19)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMENZDHNVDPIIS-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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